(2,5-Dimethylphenyl)(phenyl)iodonium triflate

Description

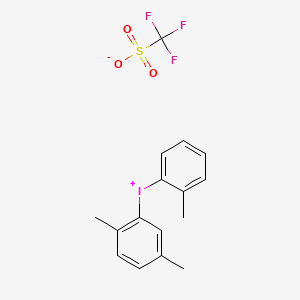

(2,5-Dimethylphenyl)(phenyl)iodonium triflate is a hypervalent iodonium salt characterized by its unsymmetrical diaryliodonium structure, where one aryl group is a 2,5-dimethylphenyl substituent and the other is a phenyl group. The triflate (CF₃SO₃⁻) counterion enhances solubility in polar organic solvents, such as acetonitrile, facilitating its use in diverse reactions . This compound is notable for its participation in Diels-Alder reactions with dienes like 1,3-diphenylisobenzofuran (DPIBF), yielding cycloadducts that undergo further transformations, including oxygen transfer processes under elevated temperatures . Its reactivity and stability make it a valuable reagent in organic synthesis, particularly in aryl transfer and electrophilic substitution reactions .

Properties

Molecular Formula |

C16H16F3IO3S |

|---|---|

Molecular Weight |

472.3 g/mol |

IUPAC Name |

(2,5-dimethylphenyl)-(2-methylphenyl)iodanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C15H16I.CHF3O3S/c1-11-8-9-13(3)15(10-11)16-14-7-5-4-6-12(14)2;2-1(3,4)8(5,6)7/h4-10H,1-3H3;(H,5,6,7)/q+1;/p-1 |

InChI Key |

LFYAAOMBOJTVPY-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1)C)[I+]C2=CC=CC=C2C.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2,5-Dimethylphenyl)(phenyl)iodonium triflate typically involves the oxidation of iodoarenes followed by ligand exchange with arenes or organometallic arenes . One common method includes the anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell using a solvent mixture of MeCN–HFIP–TfOH . This process is atom-efficient and does not require chemical oxidants, generating minimal chemical waste . The reaction conditions are generally acidic, although some neutral or basic conditions have also been developed .

Chemical Reactions Analysis

Reaction Mechanisms

The compound acts as a electrophilic reagent , facilitating nucleophilic aromatic substitution and C–H activation.

-

Nucleophilic Substitution :

-

Transition-Metal Catalysis :

Kinetic and Yield Data

Structural and Analytical Data

-

1H NMR (CDCl₃):

-

13C NMR (CDCl₃):

Scientific Research Applications

(2,5-Dimethylphenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2,5-Dimethylphenyl)(phenyl)iodonium triflate exerts its effects involves the transfer of an aryl group to a nucleophile. This process is facilitated by the high electrophilicity of the iodonium ion, which makes it an effective arylating agent . The molecular targets and pathways involved in these reactions are primarily related to the formation of new carbon-aryl and carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Similar Diaryliodonium Triflates

Structural Analogs

Key structural analogs include:

- Symmetrical diaryliodonium triflates :

- Di(2,5-dimethylphenyl)iodonium triflate: Features two electron-rich, sterically hindered 2,5-dimethylphenyl groups.

- Diphenyliodonium triflate: A simple, symmetrical derivative with phenyl groups.

- Unsymmetrical diaryliodonium triflates: Phenyl(4-nitrophenyl)iodonium triflate: Combines electron-deficient (p-NO₂-phenyl) and phenyl groups. 3-(Trifluoromethyl)phenyliodonium triflate: Incorporates bulky and electron-withdrawing substituents .

- Heteroaryl-containing analogs: Thienyl(phenyl)iodonium triflate: Contains a thiophene moiety, imparting distinct electronic properties for nonlinear optical applications .

Reactivity and Chemoselectivity

Steric and Electronic Effects :

- The 2,5-dimethylphenyl group in (2,5-dimethylphenyl)(phenyl)iodonium triflate enhances steric hindrance compared to phenyl or p-substituted aryl groups. This reduces side reactions (e.g., aryl exchange) and improves yields in multi-component reactions. For example, in cyanamide coupling reactions, sterically hindered salts like di(2,5-dimethylphenyl)iodonium triflate achieve 72% yield , outperforming less hindered analogs (e.g., diphenyliodonium triflate: 55% yield) .

- Electron-rich aryl groups (e.g., 2,5-dimethylphenyl) are preferentially transferred in unsymmetrical salts. In reactions with phenyl(2,5-dimethylphenyl)iodonium triflate, chemoselectivity ratios of 1.7:1 (2,5-dimethylphenyl vs. phenyl transfer) are observed, reflecting the influence of both steric bulk and electron-donating substituents .

Aryl Exchange Dynamics :

- Symmetrical salts like di(2,5-dimethylphenyl)iodonium triflate undergo slower aryl exchange compared to unsymmetrical analogs, as demonstrated in malonate arylation studies. This stability arises from the matched electronic and steric profiles of the two aryl groups .

- In contrast, salts with mixed electron-rich and electron-poor aryl groups (e.g., phenyl(p-nitrophenyl)iodonium triflate) exhibit rapid exchange, leading to low chemoselectivity (<1.5:1 ratio) .

Application-Specific Performance

- Diels-Alder Reactions: this compound reacts with DPIBF to form cycloadducts, but prolonged heating induces oxygen transfer, yielding 1,2-phenylene-1,2-bis(phenylmethanone) and iodinated naphthalene derivatives. This contrasts with β-functionalized alkynyl(phenyl)iodonium triflates, which form stable Diels-Alder adducts without decomposition .

Copper-Catalyzed Trifluoromethylation :

- Optical Properties: Unlike thienyl(phenyl)iodonium triflate, which exhibits strong two-photon absorption at 663 nm for nonlinear optics, this compound lacks significant optical activity, emphasizing its primary role in synthetic chemistry .

Q & A

What are the primary applications of (2,5-Dimethylphenyl)(phenyl)iodonium triflate in organic synthesis?

This compound serves as a versatile arylating agent in multi-component reactions, particularly for constructing complex molecules via C–C bond formation. Its sterically hindered 2,5-dimethylphenyl group minimizes side reactions, enhancing yields in processes such as isourea synthesis (e.g., 85% yield with di(2,5-dimethylphenyl)iodonium triflate) . It is also used to study aryl exchange dynamics, where its unsymmetrical structure provides insights into chemoselectivity trends .

What experimental parameters are critical for optimizing reaction efficiency with this compound?

Key parameters include:

-

Temperature : Reactions often proceed at room temperature but may require heating (e.g., 55°C for accelerated kinetics) .

-

Solvent : Polar aprotic solvents like acetonitrile are preferred for stabilizing ionic intermediates .

-

Steric effects : Bulky substituents (e.g., 2,5-dimethylphenyl) suppress side reactions, as shown in Table 2 of :

Entry Diaryliodonium Triflate Yield (%) Product Ratio 5 di(2,5-Dimethylphenyl) 85 N/A 10 Phenyl(2,5-dimethylphenyl) 72 1.7:1

How does the unsymmetrical structure of this compound influence chemoselectivity in aryl transfer reactions?

The unsymmetrical design leads to competing transfer of the electron-rich 2,5-dimethylphenyl group versus the phenyl group. For example, in three-component reactions, phenyl(2,5-dimethylphenyl)iodonium triflate produces two products in a 1.7:1 ratio, reflecting preferential transfer of the bulkier aryl group. Chemoselectivity can be modulated by adjusting reaction time and monitoring via NMR spectroscopy .

What methodologies resolve contradictions in aryl exchange equilibria involving this compound?

Real-time NMR spectroscopy is critical for tracking chemoselectivity ratios (e.g., observing a shift from 2.1:1 to 1.9:1 over 3 hours) . Control experiments with symmetrical salts (e.g., di(2,5-dimethylphenyl)iodonium triflate) confirm whether aryl exchange is rapid or kinetically controlled. Computational modeling of transition states can further clarify electronic vs. steric contributions .

How do steric and electronic effects impact reaction outcomes?

- Steric effects : Bulky groups reduce side reactions (e.g., cyanamide interference decreased by 30% with di(2,5-dimethylphenyl)iodonium triflate vs. less hindered analogs) .

- Electronic effects : Electron-rich aryl groups enhance transfer efficiency. For example, the 2,5-dimethylphenyl group’s electron-donating methyl groups stabilize positive charge delocalization during aryl transfer .

What analytical techniques are recommended for characterizing reactions involving this compound?

- NMR spectroscopy : Tracks aryl exchange dynamics and product ratios (e.g., distinguishing between isomeric adducts) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas, as seen in studies where HRMS differentiated products with a 16 amu mass difference .

- X-ray diffraction : Resolves structural ambiguities, particularly for crystalline intermediates .

Can this compound act as a precursor for reactive intermediates like arynes?

While not directly reported, structurally analogous iodonium salts (e.g., (Phenyl)[o-(trimethylsilyl)phenyl]iodonium triflate) generate benzynes under mild conditions via desilylation . By analogy, this compound may require tailored activators (e.g., fluoride ions) to release arynes, which could be trapped with dienes or aromatic systems (e.g., furans, anthracene) .

How do researchers address low chemoselectivity in unsymmetrical diaryliodonium triflate reactions?

Strategies include:

- Additive screening : Bases like 2,6-di-tert-butylpyridine suppress proton-mediated side pathways .

- Solvent tuning : Low-polarity solvents favor selective aryl transfer by reducing ionic dissociation .

- Substituent engineering : Introducing electron-withdrawing groups on one aryl ring biases transfer selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.